molecular formula C7H7BrN2O2 B12103841 Methyl 2-amino-3-bromoisonicotinate

Methyl 2-amino-3-bromoisonicotinate

Cat. No.: B12103841
M. Wt: 231.05 g/mol
InChI Key: UWWUVMYUFKTADH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-bromoisonicotinate: is a heterocyclic compound with the molecular formula C7H7BrN2O2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 3 of the pyridine ring are replaced by an amino group and a bromine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-bromoisonicotinate typically involves the bromination of methyl isonicotinate followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid. The brominated product is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-bromoisonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Methyl 2-amino-3-alkoxyisonicotinate.

    Oxidation: Methyl 2-nitro-3-bromoisonicotinate.

    Reduction: Methyl 2-amino-3-alkylisonicotinate.

    Coupling: Methyl 2-amino-3-arylisonicotinate.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-bromoisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

  • Methyl 2-amino-5-bromoisonicotinate
  • Methyl 2-amino-4-bromoisonicotinate
  • Methyl 2-amino-6-bromoisonicotinate

Comparison: Methyl 2-amino-3-bromoisonicotinate is unique due to the position of the bromine atom on the pyridine ring. This positional isomerism can significantly affect the compound’s reactivity and biological activity. For example, Methyl 2-amino-5-bromoisonicotinate has the bromine atom at the 5-position, which can lead to different steric and electronic effects compared to the 3-position .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl 2-amino-3-bromopyridine-4-carboxylate

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3,(H2,9,10)

InChI Key

UWWUVMYUFKTADH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)N)Br

Origin of Product

United States

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